N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide
Description
N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide is a benzamide derivative featuring a urea-functionalized phenyl substituent. Its structure comprises a benzamide core (C₆H₅-CONH-) linked to a 2-methyl-4-ureidophenyl group, where the urea moiety is substituted with a cyclohexylamine. This compound is structurally distinct due to the combination of a methyl group at the phenyl ring’s ortho position and a cyclohexylurea group at the para position.
Properties
IUPAC Name |
N-[4-(cyclohexylcarbamoylamino)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-14-18(23-21(26)22-17-10-6-3-7-11-17)12-13-19(15)24-20(25)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFDWZOFRFOIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-amino-2-methylbenzoic acid with cyclohexyl isocyanate to form the intermediate N-(4-amino-2-methylphenyl)cyclohexylcarbamate.
Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
The reaction conditions typically involve:
- Solvents like dichloromethane or tetrahydrofuran.
- Temperature control, often maintained at room temperature or slightly elevated temperatures.
- Purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, incorporating:
- Large-scale reactors for the initial formation of intermediates.
- Continuous flow systems to enhance reaction efficiency and yield.
- Advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly acting as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, aiding in the design of new drugs or therapeutic agents.
Mechanism of Action
The mechanism by which N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamides, focusing on substituent variations, physicochemical properties, and reported activities.
Structural Analogues and Key Differences
*Estimated using fragment-based methods.
Physicochemical and Functional Comparisons
- Urea vs. Thiourea Linkages : The target compound’s urea group offers hydrogen-bonding capacity, whereas thiourea derivatives (e.g., ) exhibit higher antioxidant activity due to sulfur’s polarizability .
- Substituent Effects: Methyl vs. Chlorophenyl (): Introduces electron-withdrawing effects, enhancing reactivity in electrophilic environments . Methoxy (): Improves solubility in polar solvents but may reduce blood-brain barrier penetration .
- Positional Isomerism : The 3-substituted urea () vs. the target’s 4-substituted urea alters spatial orientation, impacting interactions with planar binding sites (e.g., enzyme active sites) .
Biological Activity
N-(4-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)benzamide, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 256.35 g/mol
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways that are crucial for cellular proliferation and survival.
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown activity as HDAC inhibitors, which play a significant role in cancer therapy by modulating gene expression and promoting apoptosis in tumor cells .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cell lines .
Antiproliferative Assays
The compound's antiproliferative effects were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:
These results demonstrate that this compound exhibits potent antiproliferative activity, particularly against HepG2 liver cancer cells.
Apoptosis Induction
Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis in treated cells, as evidenced by increased Annexin V staining.
Case Studies
Several case studies have highlighted the compound's potential in cancer therapy:
- Study on HepG2 Cells : In a controlled study, HepG2 cells treated with the compound showed a 48.89% reduction in tumor growth compared to untreated controls. This suggests a strong potential for use in liver cancer treatment .
- Combination Therapy : The compound was tested in combination with standard chemotherapeutics such as taxol and camptothecin, resulting in enhanced anticancer activity, indicating its potential as an adjunct therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
